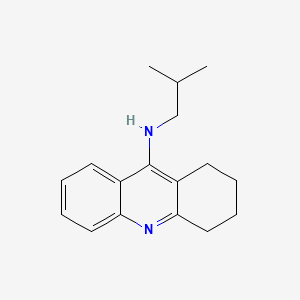
9-Acridinamine, 1,2,3,4-tetrahydro-N-(2-methylpropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Acridinamine, 1,2,3,4-tetrahydro-N-(2-methylpropyl)- is a chemical compound belonging to the class of acridines. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes an acridine core with a tetrahydro configuration and an N-(2-methylpropyl) substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridinamine, 1,2,3,4-tetrahydro-N-(2-methylpropyl)- can be achieved through several methods. One common approach involves the reaction of cyclohexanone with 2-aminobenzonitrile in the presence of a catalyst such as zinc dichloride. The reaction typically occurs under controlled temperature and pressure conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product. The use of advanced equipment and techniques is essential to maintain the quality and consistency of the compound .
化学反応の分析
Types of Reactions
9-Acridinamine, 1,2,3,4-tetrahydro-N-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives by adding hydrogen or removing oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine. The reactions typically occur under specific temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield acridone derivatives, while reduction can produce tetrahydroacridine derivatives .
科学的研究の応用
9-Acridinamine, 1,2,3,4-tetrahydro-N-(2-methylpropyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 9-Acridinamine, 1,2,3,4-tetrahydro-N-(2-methylpropyl)- involves its interaction with molecular targets such as acetylcholinesterase. By inhibiting this enzyme, the compound increases the concentration of acetylcholine at synapses, enhancing cholinergic function. This mechanism is particularly relevant in the context of neurodegenerative diseases, where acetylcholine levels are often reduced .
類似化合物との比較
Similar Compounds
9-Amino-1,2,3,4-tetrahydroacridine:
1,2,3,4-Tetrahydro-9-acridinamine hydrochloride: This derivative includes a hydrochloride group, which can affect its solubility and reactivity.
Uniqueness
The uniqueness of 9-Acridinamine, 1,2,3,4-tetrahydro-N-(2-methylpropyl)- lies in its specific substituent, which can influence its chemical properties and biological activities. This makes it a valuable compound for targeted research and industrial applications .
特性
CAS番号 |
34811-11-5 |
|---|---|
分子式 |
C17H22N2 |
分子量 |
254.37 g/mol |
IUPAC名 |
N-(2-methylpropyl)-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C17H22N2/c1-12(2)11-18-17-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)17/h3,5,7,9,12H,4,6,8,10-11H2,1-2H3,(H,18,19) |
InChIキー |
CPAMWTMEYKUZNM-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNC1=C2CCCCC2=NC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![sodium;(4aR,6R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B13740013.png)

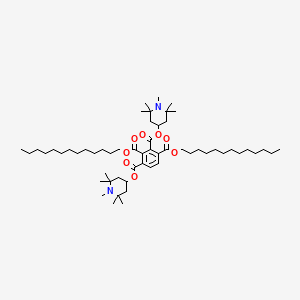

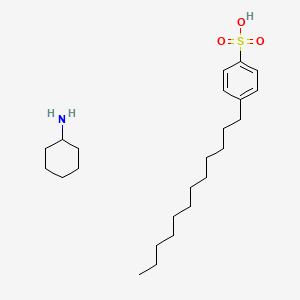
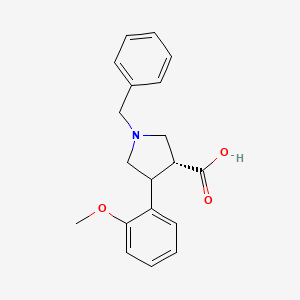
![5-[2,4,5-tris(3,5-dicarboxyphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13740037.png)
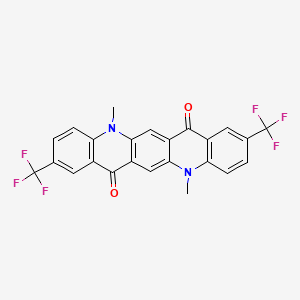
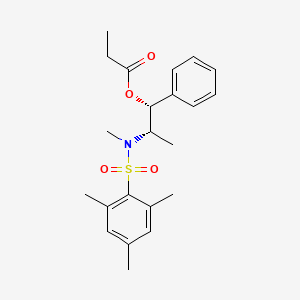

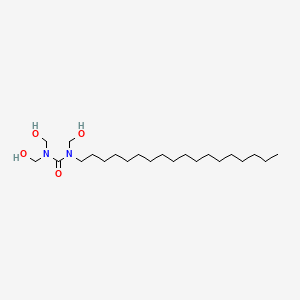
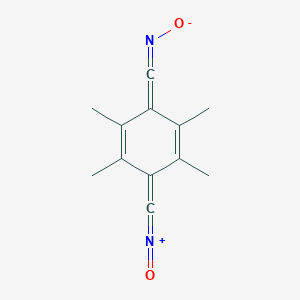
![1-[3-(2-methylphenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride](/img/structure/B13740070.png)
